molecular formula C7H9NO3S2 B1305188 2-[(2-Furylmethyl)sulfonyl]ethanethioamide CAS No. 175202-41-2

2-[(2-Furylmethyl)sulfonyl]ethanethioamide

Cat. No. B1305188
M. Wt: 219.3 g/mol
InChI Key: TZQWZFLBMQSOPC-UHFFFAOYSA-N
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Description

2-[(2-Furylmethyl)sulfonyl]ethanethioamide is a compound that falls within the broader class of sulfinamides, which are known for their utility in organic and medicinal synthesis. Sulfinamides, particularly those that are enantiopure, have been the subject of extensive research due to their interesting reactivity and potential applications in asymmetric synthesis and as ligands in various chemical reactions .

Synthesis Analysis

The synthesis of sulfinamides, including compounds similar to 2-[(2-Furylmethyl)sulfonyl]ethanethioamide, has been explored through various methods. One approach involves the use of N-sulfonyl-1,2,3-oxathiazolidine-2-oxide agents, which serve as sulfinyl transfer agents. These agents have been used to produce sulfinamide ligands, such as (R)-tert-butanesulfinamide, with high yields and enantiopurities . Although the specific synthesis of 2-[(2-Furylmethyl)sulfonyl]ethanethioamide is not detailed, the methodologies described could potentially be adapted for its production.

Molecular Structure Analysis

While the molecular structure of 2-[(2-Furylmethyl)sulfonyl]ethanethioamide is not explicitly discussed in the provided papers, the general structure of sulfinamides includes a sulfur atom doubly bonded to an oxygen atom and singly bonded to a nitrogen atom, with various substituents attached to the nitrogen and sulfur. The molecular structure is crucial for the reactivity and the potential applications of the compound in synthesis and catalysis .

Chemical Reactions Analysis

Sulfinamides, including those structurally related to 2-[(2-Furylmethyl)sulfonyl]ethanethioamide, exhibit a wide range of reactivity. They can undergo condensation with aldehydes and ketones, react with alkynes, alkenes, aryl and alkyl halides, and participate in the sulfonylation of heterocyclic compounds. These reactions are valuable for the synthesis of various organic molecules, including asymmetric sulfides and γ-amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfinamides are influenced by their molecular structure. The presence of the sulfonyl and amino groups within the molecule can affect its polarity, solubility, and stability. These properties are essential for the compound's behavior in different solvents and under various reaction conditions. Although the specific properties of 2-[(2-Furylmethyl)sulfonyl]ethanethioamide are not provided, it can be inferred that they would be similar to those of related sulfinamides .

Scientific Research Applications

Therapeutic Applications and Mechanisms

Anticancer and Antitumor Activity

Sulfonamides, including compounds like pazopanib, have shown significant antitumor activity. Pazopanib, a multi-targeted receptor tyrosine kinase inhibitor, targets VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-a/β, and c-kit, showing promising antitumor efficacy. The novel drugs' mechanisms often involve targeting tumor-associated carbonic anhydrase isoforms IX and XII for their anticancer properties (Carta, Scozzafava, & Supuran, 2012). Moreover, the development of sulfonamides with selective antiglaucoma, antitumor, and diagnostic applications is ongoing, reflecting the structural motif's potential in future pharmaceuticals.

Anti-inflammatory Effects

Glibenclamide, a well-known sulfonylurea, has demonstrated anti-inflammatory effects across various diseases, including respiratory, digestive, and central nervous system diseases, by inhibiting channels like KATP and NLRP3 inflammasome, thereby reducing proinflammatory mediators (Zhang et al., 2017).

Microbial Degradation and Environmental Impact

The environmental fate of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl acids (PFAAs) including sulfonamides, has been a subject of study. Understanding the biodegradability and microbial degradation pathways of these compounds is crucial for evaluating their environmental impact and for the development of more sustainable chemical processes (Liu & Avendaño, 2013).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(furan-2-ylmethylsulfonyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c8-7(12)5-13(9,10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQWZFLBMQSOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CS(=O)(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384842
Record name 2-[(2-Furylmethyl)sulfonyl]ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Furylmethyl)sulfonyl]ethanethioamide

CAS RN

175202-41-2
Record name 2-[(2-Furanylmethyl)sulfonyl]ethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Furylmethyl)sulfonyl]ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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